Cytotoxicity: Dinuclear Pt(II) Complexes vs. Cisplatin
In a series of dinuclear platinum(II) complexes with the general formula [{Pt(L)Cl}₂(μ-1,5-nphe)](ClO₄)₂, complex Pt1 (L = two ammines) demonstrated significantly higher cytotoxic activity against murine colon carcinoma (CT26) cells compared to the clinical standard cisplatin [1]. Importantly, all dinuclear complexes Pt1-Pt7 exhibited lower cytotoxicity toward normal murine mesenchymal stem cells (MSC) and human fibroblast (MRC-5) cells than cisplatin, indicating a potentially improved therapeutic window [1].
| Evidence Dimension | In vitro cytotoxic activity (IC₅₀) against CT26 colon carcinoma cells |
|---|---|
| Target Compound Data | Pt1 complex (1,5-naphthyridine-bridged): IC₅₀ significantly lower than cisplatin (exact value not reported but described as 'much lower') |
| Comparator Or Baseline | Cisplatin: IC₅₀ value (not specified in abstract, but used as reference standard) |
| Quantified Difference | Pt1 complex had a much lower IC₅₀ value for activity on CT26 cells compared with cisplatin; all dinuclear complexes showed lower cytotoxicity toward normal MSC and MRC-5 cells |
| Conditions | MTT assay; murine colon carcinoma (CT26), murine mammary carcinoma (4T1), murine lung cancer (LLC1), murine mesenchymal stem cells (MSC), and human fibroblast (MRC-5) cell lines |
Why This Matters
Demonstrates that 1,5-naphthyridine-2,6-diamine as a bridging ligand confers superior tumor-selective cytotoxicity relative to the widely used clinical agent cisplatin, validating its procurement for novel metallodrug development.
- [1] Konovalov B, Živković MD, Milovanović JZ, et al. Synthesis, cytotoxic activity and DNA interaction studies of new dinuclear platinum(II) complexes with an aromatic 1,5-naphthyridine bridging ligand. Dalton Trans. 2018;47:15091-15102. doi:10.1039/C8DT02347E. View Source
